4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride
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Overview
Description
4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride is a chemical compound with the molecular formula C9H11N3O2·2HCl It is commonly used in various scientific research applications due to its unique chemical properties
Mechanism of Action
Target of Action
The primary targets of 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride are various enzymes such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, and Trypsin . These enzymes play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .
Mode of Action
This compound: interacts with its targets by binding to the active sites of these enzymes, potentially altering their function .
Biochemical Pathways
The biochemical pathways affected by This compound are likely to be those involving its target enzymes . For example, it may influence the coagulation pathway by interacting with Kallikrein-1, or affect cellular signaling pathways through its interaction with Casein kinase II subunit alpha . The downstream effects of these interactions can include changes in cellular function and response to stimuli .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing how much of the drug reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of This compound ’s action depend on the specific targets and pathways it affects . For instance, if it inhibits an enzyme involved in inflammation, it could potentially reduce inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . These factors can include pH, temperature, and the presence of other molecules that can interact with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride typically involves the reaction of 4-aminobenzamide with glycine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol
Catalysts: Acid catalysts such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes:
Raw Materials: 4-aminobenzamide, glycine, and hydrochloric acid
Reaction Conditions: Controlled temperature and pH to optimize yield
Purification: Crystallization or recrystallization to obtain pure dihydrochloride salt
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides and acids
Reduction: Reduction reactions can yield amine derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, methanol
Major Products
Oxidation Products: Amides, carboxylic acids
Reduction Products: Amines
Substitution Products: Various substituted benzamides
Scientific Research Applications
4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis
Biology: In studies of enzyme inhibition and protein interactions
Industry: Used in the production of specialty chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzamide: A related compound with similar structural features
Benzamidine: Known for its enzyme inhibitory properties
N-(4-Aminobenzoyl)glycine: Another derivative with comparable applications
Uniqueness
4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride is unique due to its dual functional groups (amino and amide), which confer distinct chemical reactivity and biological activity. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it suitable for various research applications.
Properties
IUPAC Name |
4-[(2-aminoacetyl)amino]benzamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.2ClH/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14;;/h1-4H,5,10H2,(H2,11,14)(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGCRJJGQFLVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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